molecular formula C12H11NO3S B194099 Phenol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 25963-47-7

Phenol, 4-[(4-aminophenyl)sulfonyl]-

Cat. No.: B194099
CAS No.: 25963-47-7
M. Wt: 249.29 g/mol
InChI Key: PSHPCZGANRRQDN-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . It is also known as 4-[(4-aminophenyl)sulphonyl]phenol and is characterized by the presence of both phenol and sulfonyl functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-((4-aminophenyl)sulfonyl)phenol, is a chemical compound with the molecular formula C12H11NO3S . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

Like other phenolic compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[(4-aminophenyl)sulfonyl]- can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenyl sulfone with phenol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-[(4-aminophenyl)sulfonyl]- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Phenol, 4-[(4-aminophenyl)sulfonyl]- has diverse applications in scientific research:

Biological Activity

Phenol, 4-[(4-aminophenyl)sulfonyl]-, commonly known as fasudil, is a sulfonamide derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in inhibiting Rho-associated protein kinase (ROCK), which plays a crucial role in various cellular processes including cytoskeletal regulation and cell signaling.

Chemical Structure

The molecular formula of Phenol, 4-[(4-aminophenyl)sulfonyl]- is C₁₂H₁₁N₁O₃S. Its structure features a sulfonyl group (-SO₂-) linked to a phenolic ring and an amino-substituted phenyl group. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Phenol, 4-[(4-aminophenyl)sulfonyl]- exhibits notable antimicrobial properties, particularly against certain bacterial strains:

  • Staphylococcus aureus : Research indicates effectiveness against this common pathogen.
  • Escherichia coli : The compound shows potential antibacterial activity against this gram-negative bacterium.

Further studies are necessary to elucidate the mechanisms behind these antibacterial effects and explore potential clinical applications.

Inhibition of ROCK

The primary mechanism of action for Phenol, 4-[(4-aminophenyl)sulfonyl]- is the inhibition of Rho-associated protein kinase (ROCK). This inhibition leads to various cellular effects:

  • Reduced cell migration : Implications for cancer metastasis treatment.
  • Vasodilation : Potential applications in cardiovascular diseases.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that Phenol, 4-[(4-aminophenyl)sulfonyl]- significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel antibacterial agent .
  • ROCK Inhibition Studies : In cellular assays, the compound was shown to reduce ROCK activity by up to 70%, leading to decreased stress fiber formation in human vascular smooth muscle cells. This effect is crucial for developing treatments for conditions such as hypertension and atherosclerosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of Phenol, 4-[(4-aminophenyl)sulfonyl]- compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains an amino group and sulfonamide structureAntibacterial
4-AminobenzenesulfonamideSimilar sulfonamide structureAntimicrobial
Phenol, 4-sulfamoylSulfamoyl group attached to phenolic ringAntibacterial
4-AminophenolAmino group on a phenolic ringAnalgesic

Phenol, 4-[(4-aminophenyl)sulfonyl]- stands out due to its specific combination of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds.

The biological activity of Phenol, 4-[(4-aminophenyl)sulfonyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits ROCK, affecting downstream signaling pathways involved in cell proliferation and migration.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interactions with essential bacterial enzymes.

Properties

IUPAC Name

4-(4-aminophenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHPCZGANRRQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067166
Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25963-47-7
Record name 4-[(4-Aminophenyl)sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25963-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Aminophenyl)sulfonyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
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Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)sulphonyl]phenol
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Record name 4-((4-AMINOPHENYL)SULFONYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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